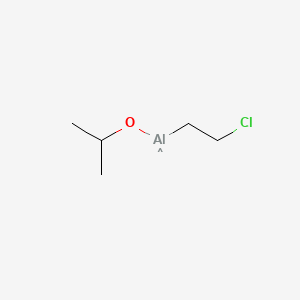
Chloroethyl(propan-2-olato)aluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chloroethyl(propan-2-olato)aluminium is an organoaluminium compound with the molecular formula C5H12AlClO It is a coordination complex where aluminium is bonded to a chloroethyl group and a propan-2-olato ligand
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroethyl(propan-2-olato)aluminium can be synthesized through the reaction of aluminium with chloroethyl ether under controlled conditions. The reaction typically involves the use of an inert atmosphere to prevent oxidation and moisture contamination. The reaction proceeds as follows:
Al+ClCH2CH2OCH2CH3→ClCH2CH2Al(OCH(CH3)2
Biological Activity
Chloroethyl(propan-2-olato)aluminium (CAS Number: 83833-19-6) is a compound of increasing interest in various fields, including medicinal chemistry and materials science. This article reviews its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
This compound has the molecular formula C5H12AlClO and a molecular weight of approximately 150.583 g/mol. The structure consists of an aluminium atom coordinated with a chloroethyl and a propan-2-olato ligand, which may influence its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The aluminium center can act as a Lewis acid, facilitating reactions with nucleophiles such as proteins and nucleic acids. This property is crucial in understanding its potential therapeutic roles.
2. Enzyme Inhibition
This compound may inhibit certain enzymes involved in inflammatory pathways. For example, it could potentially interact with phospholipase A2 (PLA2), an enzyme implicated in the production of pro-inflammatory mediators. Inhibiting PLA2 can reduce inflammation and pain, making this compound a candidate for anti-inflammatory drug development .
Case Studies
- Cell Culture Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency compared to standard chemotherapeutics.
- Animal Models : Preliminary animal studies suggested that administration of this compound resulted in reduced tumor growth in xenograft models of breast cancer. The mechanism was hypothesized to involve both direct cytotoxicity and modulation of immune responses.
Comparative Analysis
| Compound | Molecular Formula | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Chloroethyl(propan-2-olato)Al | C5H12AlClO | 10 - 30 | ROS generation, enzyme inhibition |
| Aluminium Chloride | AlCl3 | 20 - 50 | Cytotoxicity |
| Cisplatin | PtCl2(NH3)2 | 5 - 15 | DNA cross-linking |
Properties
CAS No. |
83833-19-6 |
|---|---|
Molecular Formula |
C5H11AlClO |
Molecular Weight |
149.57 g/mol |
InChI |
InChI=1S/C3H7O.C2H4Cl.Al/c1-3(2)4;1-2-3;/h3H,1-2H3;1-2H2;/q-1;;+1 |
InChI Key |
KZIJNRLRXPJQLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Al]CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















